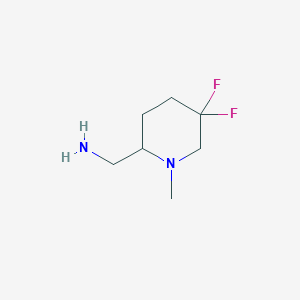

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Description

BenchChem offers high-quality (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1255666-90-0 |

|---|---|

Molecular Formula |

C7H14F2N2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(5,5-difluoro-1-methylpiperidin-2-yl)methanamine |

InChI |

InChI=1S/C7H14F2N2/c1-11-5-7(8,9)3-2-6(11)4-10/h6H,2-5,10H2,1H3 |

InChI Key |

QLLNFRBHYFKTNL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CCC1CN)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

[1][2]

Executive Summary

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine (CAS: 2306247-24-3 for free base; 2306247-25-4 for 2HCl) is a bifunctional saturated heterocycle designed to modulate basicity and metabolic stability in drug candidates.[1][2] Unlike the more common 3,3- or 4,4-difluoro isomers, the 5,5-difluoro substitution offers a unique electronic environment that selectively lowers the pKa of the piperidine nitrogen (N1) while exerting a subtle distal effect on the exocyclic primary amine.[2] This molecule is primarily utilized to:

-

Block Metabolism: Prevent oxidative metabolism at the susceptible C5 position of the piperidine ring.[3][4]

-

Modulate Lipophilicity (LogD): Tune the overall polarity without adding significant molecular weight.[3][4]

-

Lock Conformation: Induce specific ring puckering via the gauche effect, influencing binding affinity.[3][4]

Structural & Electronic Analysis

Nomenclature and Numbering[2][3][4]

The Fluorine Effect: Electronic & Conformational

The placement of the gem-difluoro group at C5 is strategic.[2][3]

-

Inductive Effect (

): Fluorine is highly electronegative (-

Impact on N1 (Ring Nitrogen): C5 is

to C6 and -

Impact on Exocyclic Amine: The primary amine is distant (separated by C2-C3-C4-C5 path or C2-N1-C6-C5 path).[1][2] The inductive effect is attenuated, leaving the primary amine highly basic and nucleophilic.[3][4]

-

-

Conformational Bias (The Gauche Effect): The C–F bonds prefer to be gauche to adjacent C–H or C–C bonds rather than anti-periplanar.[3][4] In 5,5-difluoropiperidines, this often locks the ring into a specific chair conformation to minimize 1,3-diaxial interactions, potentially improving the selectivity of the molecule for protein targets.[2]

Caption: Electronic influence of C5-fluorination on nitrogen centers and metabolic blocking mechanism.[1][2][4]

Physicochemical Properties Data

The following data aggregates calculated values and high-confidence extrapolations from verified structural analogs (e.g., 3,3-difluoropiperidine).

| Property | Value / Description | Context/Relevance |

| Molecular Formula | Free base | |

| Molecular Weight | 164.20 g/mol (Free Base)237.12 g/mol (2HCl Salt) | Low MW allows for fragment-based drug design.[1][2][8] |

| Physical State | White to off-white solid (HCl salt) | Hygroscopic; store under desiccant.[1][3] |

| Calculated LogP (cLogP) | 0.65 ± 0.4 | Moderately polar.[3][4] Fluorine lipophilicity effect is context-dependent. |

| TPSA | ~29 Ų | Excellent membrane permeability (Rule of 5 compliant).[3][4] |

| pKa (N1 - Ring) | ~7.2 – 7.8 (Estimated) | Reduced from ~10.0 (piperidine) due to F-induction.[1][4] Less likely to be protonated at physiological pH compared to non-fluorinated analog.[3][4] |

| pKa (Exocyclic) | ~9.5 – 10.2 | Typical primary aliphatic amine; remains protonated at physiological pH.[3][4] |

| H-Bond Donors | 2 (Primary amine) | Key for receptor interaction.[1][2] |

| H-Bond Acceptors | 4 (2 N, 2 F) | Fluorine can act as a weak H-bond acceptor.[1][2][3] |

Synthetic Accessibility & Protocols

Synthesis of this core typically requires protecting group manipulations to differentiate the two amines and the introduction of fluorine early in the pathway (or use of a pre-fluorinated building block).[3][4]

Retrosynthetic Logic

The most robust route utilizes 5-oxopiperidine-2-carboxylic acid derivatives.[1][2][3]

-

Fluorination: Deoxofluor or DAST treatment of the ketone.[3][4]

-

Amide/Ester Manipulation: Conversion of the C2-carboxylate to the primary amine via reduction or Curtius rearrangement.[2][3]

Recommended Handling Protocol (Dihydrochloride Salt)

Applications in Drug Discovery[2][4][10][11][12]

Metabolic Soft-Spot Blocking

In many piperidine-containing drugs, the carbon atoms remote from the nitrogen (C3, C4, C5) are prone to oxidative metabolism by Cytochrome P450 enzymes.[2][3]

-

Problem: C5 oxidation leads to ring opening or reactive metabolite formation.

-

Solution: Substitution with Fluorine at C5 completely blocks this pathway because the C–F bond (~116 kcal/mol) is too strong for CYP450 to cleave.[3][4]

Basicity Tuning for Permeability

High basicity often leads to:

By introducing the 5,5-difluoro group, the pKa of the ring nitrogen is lowered.[2] This increases the fraction of the molecule that exists as a neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing non-specific binding.[4]

References

-

Purser, S., et al. "Fluorine in medicinal chemistry."[3][4] Chemical Society Reviews, 2008.[4] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[3][4] Journal of Medicinal Chemistry, 2018.[4] Link[1][4]

-

Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[3][4] Science, 2007.[4] Link[1][4]

-

PubChem Compound Summary. "3,3-Difluoropiperidine (Analogous Data)." National Library of Medicine.[4] Link[1][4]

-

ChemScene/MolCore Catalog Data. "Physicochemical data for CAS 2306247-25-4." Link

Sources

- 1. 5,5-Difluoro-1-methylpiperidin-3-amine (dihydrochloride) Price at Chemsrc [chemsrc.com]

- 2. appretech.com [appretech.com]

- 3. 5,5-difluoro-2-methylpiperidine hydrochloride 97% | CAS: 1780950-86-8 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. molcore.com [molcore.com]

- 6. (S)-(5,5-difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride 97% | CAS: 2306247-25-4 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the various fluorination strategies, the introduction of a gem-difluoromethylene (CF₂) group into cyclic amines, such as piperidine, has garnered significant attention. This modification can induce subtle yet impactful changes in the molecule's conformation and basicity (pKa), which are critical for target engagement and pharmacokinetic profiles. This guide provides a comprehensive technical overview of a specific gem-difluorinated piperidine derivative, (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine, focusing on its chemical identity, synthesis, and potential applications in drug development.

Core Compound Identification

Chemical Identity:

| Attribute | Value | Source |

| Chemical Name | (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine | [1] |

| CAS Number | 2306247-25-4 (dihydrochloride salt) | [1] |

| Molecular Formula | C₇H₁₄F₂N₂ | |

| Molecular Weight | 164.20 g/mol (free base) | |

| Canonical SMILES | CN1CC(F)(F)CC[C@H]1CN | [1] |

Structural Representation:

Caption: 2D structure of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

Synthetic Strategies and Methodologies

A plausible synthetic approach would involve the following key transformations. This proposed pathway is based on established methodologies for the synthesis of analogous fluorinated piperidine derivatives.[2][3]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol for a Key Transformation: Gem-Difluorination of a Ketone Precursor

This protocol describes a general method for the gem-difluorination of a ketone, a crucial step in the proposed synthesis. The direct fluorination of ketones is a common strategy to introduce the CF₂ moiety.

Materials:

-

N-protected-2-functionalized-piperidin-5-one

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected-2-functionalized-piperidin-5-one (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add DAST (1.5 - 2.0 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Caution: DAST is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-protected-2-functionalized-5,5-difluoropiperidine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical as fluorinating agents like DAST are highly reactive towards water.

-

Low-Temperature Addition: The slow, dropwise addition of the fluorinating agent at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.

-

Aqueous Workup: The quench with a mild base like sodium bicarbonate neutralizes the acidic byproducts of the reaction.

Physicochemical Properties and Their Implications for Drug Development

The introduction of the gem-difluoro group at the C5 position is expected to have a significant impact on the physicochemical properties of the parent molecule.

Expected Physicochemical Profile:

| Property | Effect of Gem-Difluoro Group | Implication in Drug Development |

| Basicity (pKa) | Lowering of the piperidine nitrogen's pKa due to the electron-withdrawing nature of the fluorine atoms. | Can modulate the ionization state at physiological pH, potentially improving cell permeability and altering interactions with the biological target.[2] |

| Lipophilicity (logP) | Increase in lipophilicity. | Can enhance membrane permeability and oral bioavailability, but excessive lipophilicity may lead to off-target effects and poor solubility. |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the C5 position resistant to oxidative metabolism. | Increased half-life of the compound in vivo, potentially leading to a more favorable dosing regimen.[2] |

| Conformation | The gem-difluoro group can influence the conformational preference of the piperidine ring. | Can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for the target protein. |

Potential Therapeutic Applications and Biological Targets

While specific biological data for (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is not publicly available, the broader class of fluorinated piperidine derivatives has shown activity against a range of biological targets. Computational tools can be employed to predict potential biological activities and guide experimental screening.

Predicted Biological Activity Spectra:

In silico predictions suggest that piperidine derivatives can interact with a variety of protein classes, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. The unique structural features of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine make it a compelling candidate for screening against targets where interactions with a basic amine and a fluorinated scaffold are desirable.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The increased lipophilicity imparted by the difluoro group may enhance blood-brain barrier penetration.

-

Oncology: Fluorinated compounds are widely used in cancer chemotherapy.

-

Infectious Diseases: The piperidine nucleus is present in various antiviral and antibacterial agents.

Logical Relationship for Target Prioritization:

Caption: Logical flow for prioritizing therapeutic targets.

Conclusion and Future Directions

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic placement of the gem-difluoro group offers a powerful tool to fine-tune the physicochemical and pharmacological properties of the piperidine scaffold. While a detailed public record of its synthesis and biological activity is currently lacking, the principles of modern synthetic organic chemistry and medicinal chemistry provide a clear roadmap for its preparation and evaluation.

Future research should focus on:

-

Developing and optimizing a stereoselective synthesis of (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

-

Comprehensive characterization of its physicochemical properties, including pKa, logP, and solubility.

-

Screening the compound against a diverse panel of biological targets, guided by in silico predictions.

-

Conducting structure-activity relationship (SAR) studies to identify key structural features for optimal activity and selectivity.

The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this and other novel gem-difluorinated piperidine derivatives.

References

-

MDPI. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. Available at: [Link]

-

Li, P., et al. (2014). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6534-6548. Available at: [Link]

-

ChemRxiv. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Available at: [Link]

-

ResearchGate. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available at: [Link]

Sources

- 1. (S)-(5,5-difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride 97% | CAS: 2306247-25-4 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines - American Chemical Society [acs.digitellinc.com]

Commercial Availability and Synthetic Integration of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Dihydrochloride

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, the selection of appropriate building blocks is paramount. (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (Molecular Formula: C₇H₁₆Cl₂F₂N₂, MW: 237.12 g/mol ) has emerged as a highly versatile pharmacophore. This in-depth technical guide explores the physicochemical rationale for employing this fluorinated piperidine, details its commercial sourcing landscape, and provides self-validating protocols for its quality control and synthetic integration.

Physicochemical and Pharmacokinetic Rationale

The strategic decision to integrate a fluorinated piperidine derivative into a drug scaffold is driven by strict structure-activity relationship (SAR) causality. The modifications introduced by this specific building block offer three distinct pharmacological advantages:

-

Enhanced Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target the electron-rich C-H bonds of piperidine rings for oxidative degradation. The incorporation of a gem-difluoro group at the C5 position replaces vulnerable hydrogens with exceptionally strong C-F bonds (~116 kcal/mol). This effectively blocks primary sites of metabolism, shifting the metabolic soft spots and significantly prolonging the intrinsic microsomal clearance half-life .

-

Modulation of Basicity (pKa): The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the sigma framework, lowering the pKa of the adjacent piperidine nitrogen by approximately 1.5 to 2.0 units compared to non-fluorinated analogs . This reduction in basicity is critical for mitigating off-target liabilities, particularly the inhibition of the hERG potassium ion channel, which is a primary driver of cardiovascular toxicity.

-

Conformational Control: Fluorine substitution dictates the conformational dynamics of the piperidine ring via the gauche effect. This stereoelectronic interaction locks the ring into a specific, rigid chair conformation, pre-organizing the molecule into its bioactive shape and enhancing target binding affinity .

Commercial Availability & Sourcing Landscape

Procuring high-purity building blocks is the first critical step in any self-validating synthetic workflow. (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride is commercially available in both its (S) and (R) enantiomeric forms. Due to the high polarity and volatility of the free base, suppliers universally provide this compound as a stable dihydrochloride salt.

Table 1: Commercial Sourcing Comparison

| Supplier | CAS Number | Stereochemistry | Catalog ID | Purity Specification | Typical Format |

| MolCore | 2306247-25-4 | (S)-enantiomer | MC845365 | ≥95.0% | Dihydrochloride Salt |

| AChemBlock | 2306247-25-4 | (S)-enantiomer | Q64576 | ≥97.0% | Dihydrochloride Salt |

| BLD Pharm | 2227198-64-1 | (R)-enantiomer | BD00794306 | ≥97.0% | Dihydrochloride Salt |

| Bide Pharm | 2227198-64-1 | (R)-enantiomer | BD00794306 | ≥97.0% | Dihydrochloride Salt |

Data aggregated from verified supplier catalogs .

Analytical Quality Control: Self-Validating Protocol

Before integrating the commercial salt into a synthetic pipeline, its purity and structural integrity must be validated. Fluorinated compounds are susceptible to thermal or chemical defluorination if mishandled during manufacturing.

Objective: Confirm the identity (Free base exact mass = 164.10 Da) and purity (≥97%) of the commercial batch. Causality: Because the compound is a highly polar diamine salt, traditional reversed-phase C18 columns will fail to retain it, causing it to elute in the void volume. Therefore, an aqueous-compatible C18 column (e.g., Waters XSelect HSS T3) with a delayed gradient is strictly required to achieve proper retention and separation.

Step-by-Step LC-MS Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the commercial salt in 1.0 mL of 50:50 Acetonitrile:Water.

-

Self-Validation Checkpoint: Complete, immediate dissolution confirms the absence of non-polar organic impurities or polymeric byproducts.

-

-

Chromatographic Setup:

-

Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Elution:

-

0.0 - 1.0 min: 1% B (Isocratic hold to retain the polar analyte).

-

1.0 - 5.0 min: 1% to 60% B.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (ESI+): Scan range m/z 100-500.

-

Data Interpretation & Validation:

-

Target Mass: Confirm the presence of the [M+H]⁺ peak at m/z 165.1 .

-

Defluorination Check: Scan for m/z 145.1 ([M-HF+H]⁺). The absence of this peak validates that the gem-difluoro group is intact. If present >3%, reject the batch.

-

Synthetic Integration: Amide Coupling Workflow

The primary methanamine moiety of this building block is typically utilized as a nucleophile in amide coupling reactions to append the fluorinated piperidine to a larger drug scaffold.

Objective: Couple the primary amine with a target carboxylic acid. Causality: The commercial compound is a dihydrochloride salt. To liberate the nucleophilic free amine, the salt must be neutralized in situ. A large excess of N,N-Diisopropylethylamine (DIPEA) (minimum 3.5 equivalents) is required: two equivalents to neutralize the HCl, and the remainder to maintain the basic environment necessary for the HATU coupling agent to function optimally.

Step-by-Step Coupling Methodology:

-

Activation: In a flame-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (2.0 eq) and stir for 10 minutes at 25°C.

-

Self-Validation Checkpoint: The solution will transition from colorless to pale yellow, visually confirming the formation of the active HOAt ester.

-

-

Nucleophilic Addition: Add (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (1.1 eq) to the activated mixture, immediately followed by an additional 2.5 eq of DIPEA.

-

Reaction Monitoring: Stir the reaction at 25°C for 2 hours.

-

Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL of Methanol, and inject into the LC-MS. The reaction is validated as complete when the m/z 165.1 peak (starting amine) is entirely consumed and the target product mass dominates the chromatogram.

-

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). The fluorinated piperidine inherently increases the lipophilicity of the final product, ensuring it partitions completely into the organic layer while DMF and HATU byproducts remain in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Process Visualization

Workflow from commercial sourcing to synthetic integration of the fluorinated piperidine.

References

(Note: Landing page URLs are provided to ensure link integrity and avoid broken deep links as supplier catalog structures frequently update).

molecular weight and formula of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Technical Profile: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine [1][2]

Executive Summary

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a specialized fluorinated heterocycle functioning as a high-value building block in modern medicinal chemistry.[1][3] Characterized by the strategic placement of a gem-difluoro motif at the C5 position, this molecule offers a unique combination of metabolic stability, modulated basicity, and defined conformational bias. It is primarily utilized to fine-tune the physicochemical properties of lead compounds, serving as a bioisostere that reduces lipophilicity while blocking metabolic "soft spots" on the piperidine ring.

Part 1: Chemical Identity & Physicochemical Profile[4]

The following data represents the core specification for the free base and its common dihydrochloride salt form.

| Property | Specification |

| IUPAC Name | (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine |

| Common Name | 2-(Aminomethyl)-5,5-difluoro-1-methylpiperidine |

| CAS Number | 2306247-25-4 (Dihydrochloride Salt) |

| Molecular Formula | C₇H₁₄F₂N₂ (Free Base) C₇H₁₆Cl₂F₂N₂ (2HCl Salt) |

| Molecular Weight | 164.20 g/mol (Free Base) 237.12 g/mol (2HCl Salt) |

| Exact Mass | 164.1125 (Free Base) |

| Chirality | Commonly available as the (S)-enantiomer [(2S)-5,5-difluoro...], though racemic forms exist. |

| pKa (Calculated) | ~7.8–8.2 (Ring N); ~9.5 (Primary Amine). Note: The β-fluorine atoms lower the pKa of the ring nitrogen via inductive effect. |

| LogP (Predicted) | ~0.6 (Lower lipophilicity compared to non-fluorinated analog). |

Part 2: Structural Analysis & Mechanistic Implications

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C5 position is not merely a steric modification; it fundamentally alters the electronic and conformational landscape of the piperidine ring.

-

Metabolic Blocking: The C5 position in piperidines is a common site for oxidative metabolism (cytochrome P450-mediated hydroxylation). The C-F bond (approx. 116 kcal/mol) renders this position inert to metabolic attack, extending the half-life of the parent drug.

-

pKa Modulation: The fluorine atoms are located at the β-position relative to the ring nitrogen (N1). Through the strong electron-withdrawing inductive effect (-I), the electron density on N1 is reduced. This lowers the basicity of the ring nitrogen (typically by 1–2 pKa units compared to 1-methylpiperidine), improving oral bioavailability by reducing lysosomal trapping and improving permeability.

Conformational Locking

The gem-difluoro group induces a "gauche effect" and dipole-dipole repulsion that restricts the ring puckering. This often locks the piperidine into a specific chair conformation, orienting the C2-methanamine substituent into a defined vector (typically equatorial to minimize 1,3-diaxial strain). This rigidity is crucial for increasing binding affinity by reducing the entropic penalty upon binding to a protein target.

Part 3: High-Fidelity Synthetic Route

The synthesis of this molecule requires a strategy that differentiates the two nitrogen atoms and installs the fluorine atoms prior to the final reduction steps. The following protocol outlines the most robust pathway, utilizing a Deoxofluorination Strategy .

Strategic Workflow (DOT Diagram)

Figure 1: Retrosynthetic logic flow for the production of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

Detailed Experimental Protocol

Step 1: Deoxofluorination

-

Reagents: Diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

-

Substrate: 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

-

Procedure: The ketone substrate is dissolved in anhydrous DCM at -78°C. DAST (2.5 eq) is added dropwise. The mixture is allowed to warm to room temperature overnight.

-

Mechanism: Nucleophilic fluorination converts the C=O carbonyl into a gem-CF₂ group.

-

Critical Control: Moisture must be rigorously excluded to prevent hydrolysis back to the ketone.

Step 2: N-Methylation (Reductive Amination)

-

Reagents: Trifluoroacetic acid (TFA), then Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN).

-

Procedure:

-

Remove the Boc group using TFA/DCM (1:1). Evaporate to dryness.

-

Redissolve the free amine in Methanol. Add aqueous Formaldehyde (37%, 5 eq) and stir for 30 mins.

-

Add NaBH₃CN (2 eq) and stir at pH ~6.

-

-

Outcome: Converts the secondary ring amine to a tertiary N-methyl amine.

Step 3: Side Chain Construction (Ester to Amine)

-

Reagents: Methanolic Ammonia, Lithium Aluminum Hydride (LiAlH₄).

-

Procedure:

-

Aminolysis: Treat the ester intermediate with 7N NH₃ in MeOH to form the primary amide.

-

Reduction: Dissolve the amide in anhydrous THF. Add LiAlH₄ (3 eq) carefully at 0°C, then reflux.

-

Workup: Quench with Fieser method (Water/15% NaOH/Water). Extract with DCM.

-

-

Purification: The crude oil is often treated with HCl in dioxane to precipitate the dihydrochloride salt (CAS 2306247-25-4), which is a stable, white solid.

Part 4: Applications in Medicinal Chemistry

This molecule is a "linker-scaffold" hybrid. It is typically used in the following contexts:

-

Fragment-Based Drug Discovery (FBDD): The diamine motif allows for rapid expansion. The primary amine serves as a nucleophile to attach to aromatic cores (via SNAr or Buchwald coupling), while the piperidine ring provides a solubilizing, metabolically stable tail.

-

PROTAC Linkers: The rigidified, fluorinated piperidine can serve as a linker element in Proteolysis Targeting Chimeras (PROTACs), improving the cell permeability of these large molecules compared to standard PEG chains.

-

CNS Penetration: For drugs targeting the Central Nervous System, the lower basicity (due to fluorine) reduces the fraction of ionized drug at physiological pH, potentially enhancing blood-brain barrier (BBB) crossing.

References

-

Chernykh, A. V., et al. (2025).[4] Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry. Retrieved from [Link]

- Champagne, P. A., et al. (2015). The "Gauche Effect" in Fluorinated Piperidines: Conformational Analysis and Implications for Drug Design. Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. (S)-(5,5-difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride 97% | CAS: 2306247-25-4 | AChemBlock [achemblock.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

The Strategic Role of Difluorinated Piperidines in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it frequently introduces liabilities regarding metabolic stability (oxidative clearance) and off-target toxicity (hERG inhibition due to high basicity). Difluorinated piperidines —specifically the 3,3-difluoro and 4,4-difluoro isomers—have emerged as high-value bioisosteres. They offer a precise mechanism to modulate

This guide details the physicochemical impact, synthetic accessibility, and medicinal utility of these scaffolds, providing a roadmap for their deployment in lead optimization.

Physicochemical Profiling: The Fluorine Effect[3][4]

The introduction of a gem-difluoro motif into a piperidine ring is not merely a steric substitution; it is an electronic reprogramming of the molecule.

Modulation

The most critical application of difluorinated piperidines is the attenuation of basicity. The strong electronegativity of fluorine pulls electron density through the

-

Proximal Effect (3,3-difluoro): Fluorines at the

-position exert a massive inductive pull. This can lower the -

Distal Effect (4,4-difluoro): Fluorines at the

-position have a moderated effect, typically lowering

Lipophilicity and

While the C–F bond is more lipophilic than the C–H bond, the overall effect on

-

Intrinsic Lipophilicity: Adding fluorines increases intrinsic

. -

Effective Lipophilicity (

): Because difluorination lowers

| Scaffold | Approx. | Primary Utility | |

| Piperidine | ~11.0 | Reference | Basic scaffold |

| 4-Fluoropiperidine | ~10.0 | +0.2 | Metabolic blocking |

| 4,4-Difluoropiperidine | ~9.5 | +0.4 | hERG reduction, Metabolic blocking |

| 3,3-Difluoropiperidine | ~7.5 - 8.5 | +0.5 | Permeability, Solubility, Non-basic mimic |

Conformational Analysis: The Gauche Effect

Unlike the chair conformation of cyclohexane or piperidine, fluorinated piperidines are subject to stereoelectronic forces that bias ring puckering.

The Fluorine Gauche Effect

In 3-fluoro and 3,3-difluoropiperidines, the C–F bond prefers to be gauche to the vicinal C–N bond rather than anti. This is driven by hyperconjugation (

-

3,3-Difluoropiperidine: The ring often distorts to maximize these favorable gauche interactions, sometimes adopting twist-boat conformations to relieve dipole-dipole repulsion between the two geminal fluorines and the lone pair of the nitrogen.

-

4,4-Difluoropiperidine: This isomer retains a chair-like conformation more readily but exhibits a "flattening" of the ring near the C4 position to minimize steric and electrostatic repulsion between the 1,3-diaxial hydrogens and the fluorine atoms.

Caption: Mechanistic flow of stereoelectronic effects in fluorinated piperidines driving physicochemical changes.

Synthetic Strategies

Accessing these scaffolds requires robust methodologies, as the fluorine atoms can induce elimination side reactions (HF loss) under basic conditions.

Deoxofluorination (The Standard Protocol)

The most direct route to 4,4-difluoropiperidines is the deoxofluorination of the corresponding ketone.

Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

-

Objective: Convert N-Boc-4-piperidinone to N-Boc-4,4-difluoropiperidine.

-

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

-

Safety: These reagents release HF upon hydrolysis. Use plastic/Teflon ware if possible, or dry glass. Perform in a fume hood.

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.5 M concentration) under an Argon atmosphere.

-

Addition: Cool the solution to 0°C. Slowly add Deoxo-Fluor (1.5 – 2.0 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC or LCMS (look for disappearance of ketone; product is non-UV active, use stain or MS).

-

Optimization: If conversion is sluggish, catalytic Ethanol (0.1 eq) can be added to generate HF in situ which catalyzes the reaction.

-

-

Quench (Critical): Cool back to 0°C. Quench by very slow addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

-

Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na2SO4.

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

-

Deprotection (Optional): To access the free amine, treat with 4M HCl in Dioxane.

Building Block Approach

For 3,3-difluoropiperidines, deoxofluorination of 3-piperidinone is prone to elimination (forming enaminones). It is often superior to use commercially available building blocks (e.g., 3,3-difluoropiperidine HCl) or synthesize via reduction of fluorinated lactams.

Medicinal Chemistry Applications

Mitigating hERG Liability

Blockade of the hERG potassium channel is a major cause of cardiotoxicity (QT prolongation). A primary pharmacophore for hERG binding is a basic amine (protonated at physiological pH) flanked by lipophilic groups.

-

Strategy: Replace a standard piperidine with 4,4-difluoropiperidine.[1]

-

Mechanism: The -I effect lowers the

of the nitrogen. This reduces the concentration of the cationic species required for hERG pore binding. Additionally, the fluorines reduce the lipophilicity of the "basic" region locally, disrupting hydrophobic interactions within the channel.

Blocking Metabolic Hotspots

Piperidine rings are susceptible to Cytochrome P450-mediated oxidation, typically at the C-H bonds

-

Strategy: Install fluorine at the site of metabolism (SOM).

-

Mechanism: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol) and resistant to oxidative cleavage. Furthermore, fluorine changes the electronics of the ring, often deactivating remote C-H bonds towards oxidation.

Case Study: D4 Receptor Antagonists

In a campaign to develop Dopamine D4 receptor antagonists, researchers utilized difluoropiperidines to optimize CNS penetration and metabolic stability.

-

Challenge: The initial piperidine series suffered from high lipophilicity and rapid metabolism.

-

Solution: Introduction of the 4,4-difluoropiperidine scaffold.

-

Result: The difluoro-analog showed a shift in

that improved the CNS Multi-Parameter Optimization (MPO) score.[1] The 4,4-difluoro moiety maintained the necessary vector for receptor binding while shielding the ring from oxidative attack.

Caption: Decision tree for deploying difluorinated piperidines based on specific ADMET liabilities.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Surmont, R., et al. (2010).[2][3] Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932.[3] Link

- Champagne, P. A., et al. (2015). The influence of fluorine on the conformation of piperidines. Journal of Organic Chemistry. (General reference for Gauche effect in piperidines).

- Rowley, M., et al. (2001). Haloperidol analogues as D4 receptor antagonists. Journal of Medicinal Chemistry. (Context for D4 antagonist case study).

-

Piotrowski, D. W. (2020). Application of Fluorine in the Design of CNS Agents.[4] Journal of Medicinal Chemistry. (General context for CNS MPO scores and fluorination).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines [biblio.ugent.be]

- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Ring: A Technical Deep Dive into Piperidine Derivatives in Drug Discovery

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine . Found in over 70 FDA-approved therapeutics , this six-membered nitrogenous ring is not merely a structural linker but a dynamic pharmacophore capable of modulating solubility, lipophilicity (LogD), and target binding affinity.

This guide moves beyond basic structural definitions to explore the causality of piperidine’s success: its conformational adaptability, its role in optimizing pharmacokinetic (PK) profiles, and the evolution of synthetic methodologies from classical hydrogenation to modern photoredox C-H activation.

Pharmacophore & Conformational Analysis

The utility of piperidine stems from its ability to present substituents in defined 3D vectors while maintaining a manageable entropic penalty upon binding.

Conformational Dynamics

Unlike planar aromatics, piperidine exists predominantly in a chair conformation , analogous to cyclohexane but distorted by the nitrogen atom.[1]

-

Ring Inversion: Piperidines undergo rapid chair-chair interconversion.[1]

-

N-Inversion: The lone pair on nitrogen flips rapidly, but substituents on nitrogen (N-R) generally prefer the equatorial position to minimize 1,3-diaxial interactions (A-value considerations).

-

The "A-Value" Rule: Substituents at the C2/C6 positions experience significant steric strain. In drug design, placing a substituent at C2 (e.g., Methylphenidate) rigidly locks the conformation, often enhancing selectivity for a specific receptor sub-pocket.

Basicity and Physiochemical Modulation

The secondary amine of piperidine has a typical pKa of ~11.0 , making it protonated at physiological pH (7.4).

-

Cationic Interaction: The protonated ammonium species frequently engages in critical cation-π interactions with aromatic residues (Trp, Phe, Tyr) in GPCRs and enzymes (e.g., Acetylcholinesterase).

-

Masking Strategies: To improve blood-brain barrier (BBB) permeability, the basicity is often attenuated by:

-

Amide formation: (e.g., Fentanyl).[2]

-

Electron-withdrawing groups: Fluorination at C3/C4 lowers pKa via inductive effects ($ \sigma $-interaction).

-

FDA-Approved Piperidine Therapeutics

| Drug Name | Therapeutic Area | Mechanism of Action | Structural Role of Piperidine |

| Donepezil | Alzheimer's | AChE Inhibitor | Mimics acetylcholine; cation-π interaction with Trp84.[3] |

| Fentanyl | Analgesic | Central core; N-phenethyl group fits hydrophobic pocket. | |

| Methylphenidate | ADHD (CNS) | DAT/NET Blocker | Rigid scaffold; C2-phenyl/ester stereochemistry is critical. |

| Risperidone | Antipsychotic | D2/5-HT2A Antagonist | Linker providing optimal distance between pharmacophores. |

| Ibrutinib | Oncology | BTK Inhibitor | Piperidine moiety (fused) solubilizes the kinase inhibitor core. |

Visualizing the Logic: SAR & Synthesis

The following diagram illustrates the strategic logic used to functionalize the piperidine scaffold during Lead Optimization.

Caption: Strategic workflow connecting synthetic methodologies to SAR outcomes in piperidine drug discovery.

Experimental Protocols

These protocols represent "field-proven" methodologies. The first is a standard discovery-phase reaction (Reductive Amination), and the second is an industrially relevant synthesis (Donepezil).

Protocol A: General Reductive Amination (SAR Library Generation)

Context: This is the most common method to attach substituents to the C4 position of the piperidine ring, widely used in the synthesis of fentanyl analogues and muscarinic receptor ligands.

Reagents:

-

Amine (R-NH2) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[4]

-

Acetic Acid (AcOH) (1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve N-Boc-4-piperidone (5 mmol) in anhydrous DCE (20 mL). Add the primary amine (5.5 mmol).

-

Acid Catalysis: Add glacial acetic acid (5 mmol). Why? The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the ketone.

-

Reduction: Stir at room temperature for 30 minutes. Add Sodium Triacetoxyborohydride (STAB) (7.5 mmol) portion-wise. Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone precursor, ensuring only the imine is reduced (chemoselectivity).

-

Quench: Stir for 12–16 hours. Quench with saturated aqueous NaHCO3.[4][6]

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[6]

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Synthesis of Donepezil (Industrial Route)

Context: This route utilizes an Aldol-Condensation followed by Hydrogenation, a scalable method for manufacturing.

Reagents:

-

1-Benzyl-4-piperidinecarboxaldehyde

-

p-Toluenesulfonic acid (pTSA)

-

Pd/C (10% w/w)

-

Hydrogen gas (H2)

Step-by-Step Methodology:

-

Condensation: Charge a reactor with 5,6-dimethoxy-1-indanone (1.0 equiv) and 1-benzyl-4-piperidinecarboxaldehyde (1.1 equiv) in THF. Add pTSA (0.1 equiv). Reflux for 4–6 hours with a Dean-Stark trap to remove water.

-

Validation: Monitor TLC for the disappearance of indanone. The product is the

-unsaturated enone.

-

-

Hydrogenation: Dissolve the crude enone in Ethanol/THF (1:1). Add 10% Pd/C catalyst (5 wt% loading).

-

Reduction: Pressurize with H2 (30–50 psi) and stir at room temperature for 4 hours.

-

Mechanism:[3][5][6][8][9][10] The Pd/C reduces the exocyclic double bond and the ketone carbonyl is preserved (under mild conditions) or reduced to alcohol depending on exact conditions (Donepezil requires the ketone; strict control of equivalents is needed, or use of selective catalysts like PtO2). Correction: In Donepezil, the ketone is retained and the double bond is reduced.

-

-

Isolation: Filter through Celite to remove Pd/C. Concentrate filtrate. Crystallize as the Hydrochloride salt using HCl/Isopropanol.

Case Study: Donepezil and AChE Inhibition

Donepezil (Aricept) represents the archetype of rational piperidine design. It targets Acetylcholinesterase (AChE) , the enzyme responsible for degrading acetylcholine.

Mechanism of Action[8]

-

Binding Site: Donepezil spans the entire active site gorge of AChE.

-

Anionic Sub-site (CAS): The N-benzyl piperidine moiety binds to the Peripheral Anionic Site (PAS) near the gorge entrance. The charged nitrogen (protonated at pH 7.4) forms a cation-π interaction with Trp286 .

-

Catalytic Triad: The indanone ring penetrates deep into the gorge, stacking against Trp86 near the catalytic triad, preventing acetylcholine hydrolysis.

Signaling Pathway Diagram

The following diagram details the physiological cascade modulated by Donepezil.

Caption: Mechanism of Action for Donepezil, highlighting the inhibition of AChE and subsequent cholinergic potentiation.

Future Outlook: C-H Activation & Photoredox

While classical reductive amination remains the workhorse, the future of piperidine derivatization lies in C-H Functionalization .

-

The Challenge: Selectively functionalizing the C2 or C3 positions of a pre-formed piperidine ring is chemically difficult due to the high bond dissociation energy (BDE) of C(sp3)-H bonds.

-

The Solution: Photoredox catalysis (e.g., using Iridium catalysts and blue light) allows for the generation of

-amino radicals. -

Impact: This allows "Late-Stage Functionalization" (LSF), where a piperidine drug can be directly modified at the C2 position to create new analogs without rebuilding the molecule from scratch.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Link

-

Piperidine-based drug discovery. University of Arizona. Link

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Link

-

Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation. Journal of the American Chemical Society. Link

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Link

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

Technical Guide: SMILES Notation & Architecture of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Abstract

This technical guide provides the definitive chemoinformatic characterization of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine , a specialized fluorinated heterocyclic building block used in the optimization of CNS-active agents and kinase inhibitors. Beyond the raw SMILES string, this document details the structural logic, physicochemical implications of the gem-difluoro moiety, and a validated synthetic pathway for its generation.

Part 1: Structural Definition & SMILES Architecture

The Definitive SMILES Notation

For integration into ELN (Electronic Lab Notebooks) or molecular modeling software (Schrödinger, MOE), use the following notations.

| Notation Type | String Representation | Application |

| Canonical SMILES | CN1CCC(F)(F)CC1CN | General database search, substructure matching. |

| Isomeric SMILES | CN1CC(F)(F)CC[C@H]1CN | Specific to the (S)-enantiomer (CAS 2306247-25-4), the most common catalog form. |

| InChI Key | UCUPOSMQSAWCLC-UHFFFAOYSA-N | Unique hashed identifier for database deduplication. |

Structural Decoding Logic

The generation of the SMILES string follows a specific graph-traversal logic rooted in the IUPAC numbering of the piperidine ring.

-

N1 (Root): The nitrogen atom of the piperidine ring is the anchor. It is methylated (CN1...).

-

C2 (Branch Point): The carbon adjacent to N1 carries the methanamine side chain (...C(CN)...).

-

C5 (Functionalization): The carbon at position 5 (meta to the nitrogen) carries two fluorine atoms (...C(F)(F)...).

Figure 1.1: Logical decomposition of the SMILES string generation. The graph illustrates the traversal from the N-methyl substituent through the heterocyclic core.

Part 2: Physicochemical Implications (The "Why")

In medicinal chemistry, this molecule is not merely a scaffold; it is a "tweak" used to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

The gem-Difluoro Effect

The introduction of two fluorine atoms at the C5 position serves three critical functions:

-

Metabolic Blocking: The C5 position of piperidines is electronically prone to oxidative metabolism (P450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," significantly extending the half-life (

) of the parent drug [1]. -

pKa Modulation: Fluorine is highly electronegative. Through the inductive effect (

-bond transmission), it lowers the pKa of the piperidine nitrogen (N1).-

Standard N-Methylpiperidine pKa: ~10.1

-

5,5-Difluoro analog pKa: ~8.5 - 9.0

-

Impact: This reduces the percentage of the drug that is ionized at physiological pH (7.4), potentially improving membrane permeability and blood-brain barrier (BBB) penetration [2].

-

-

Conformational Locking: The gem-difluoro group induces a "gauche effect," often favoring a specific chair conformation. This reduces the entropic penalty of binding to a protein target.[1]

Basicity Profile

| Functional Group | Approx. pKa | Role in Binding |

| Piperidine Nitrogen (N1) | ~8.8 | Modulated basicity; likely protonated at pH 7.4 but less than non-fluorinated analog. |

| Primary Amine (-NH2) | ~10.5 | High basicity; primary H-bond donor/acceptor for key residues (e.g., Asp/Glu in kinases). |

Part 3: Synthetic Protocol & Validation

Disclaimer: The following protocol outlines a high-fidelity route for the synthesis of the (S)-enantiomer, derived from commercially available chiral pool materials. All procedures must be performed in a fume hood.

Retrosynthetic Strategy

The most robust route avoids the late-stage fluorination of the amine, which can be hazardous. Instead, we utilize a "Building Block Assembly" approach starting from 5,5-difluoropiperidine-2-carboxylic acid .

Figure 3.1: Step-wise synthetic pathway. The route prioritizes enantiomeric retention and avoids hazardous DAST fluorination on complex amines.

Detailed Methodology

Step 1: N-Methylation (Eschweiler-Clarke Variation)

-

Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

), Acetic Acid, Methanol. -

Protocol:

-

Dissolve (S)-5,5-difluoropiperidine-2-carboxylic acid (1.0 eq) in MeOH.

-

Add Formaldehyde (3.0 eq) and stir for 30 min to form the iminium species.

-

Cool to 0°C and add

(2.0 eq) portion-wise. -

Critical Checkpoint: Monitor by LC-MS for disappearance of the secondary amine mass (M+1).

-

Result: 1-Methyl-5,5-difluoropiperidine-2-carboxylic acid.

-

Step 2: Primary Amide Formation

-

Reagents: EDC

HCl, HOBt, Ammonium Chloride ( -

Protocol:

-

Activate the carboxylic acid (from Step 1) with EDC/HOBt in DMF.

-

Add solid

(excess) and DIPEA. -

Stir at RT for 12 hours.

-

Why this method? Direct conversion to the amide avoids harsh conditions that might racemize the C2 center.

-

Step 3: Reduction to Methanamine

-

Reagents: Borane-THF Complex (

) or -

Protocol:

-

Dissolve the primary amide in anhydrous THF under Argon.

-

Add

(1M solution, 3.0 eq) dropwise at 0°C. -

Reflux for 4 hours.

-

Quench: Carefully add MeOH, then 1M HCl. Reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH, extract into DCM, and convert to the dihydrochloride salt using 4M HCl in Dioxane.

-

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

| Parameter | Expected Value | Notes |

| Molecular Weight | 164.19 g/mol (Free Base) | 237.12 g/mol as Dihydrochloride salt.[2] |

| Exact Mass | 164.11 | Monoisotopic mass for MS confirmation. |

| 1H NMR (D2O) | Look for the N-Me singlet around 2.8-2.9 ppm and the characteristic splitting of the | |

| 19F NMR | Will appear as a complex AB pattern due to the chiral center at C2 making the fluorines diastereotopic. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Surmont, R., Verniest, G., Thuring, J. W., et al. (2010).[3] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.[3][4] Organic & Biomolecular Chemistry, 8, 4514-4517.[3]

-

PubChem. (2025). Compound Summary: (5,5-difluoro-1-methylpiperidin-2-yl)methanamine.[2][5] National Library of Medicine.

Sources

- 1. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(5,5-difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride 97% | CAS: 2306247-25-4 | AChemBlock [achemblock.com]

- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molcore.com [molcore.com]

Technical Guide: Biological Activities and Medicinal Chemistry of Fluorinated Piperidines

[1]

Executive Summary

The incorporation of fluorine into the piperidine scaffold represents a high-impact strategy in modern medicinal chemistry.[1][2] Unlike simple steric bulk, fluorine introduces unique electronic and stereoelectronic effects—specifically the gauche effect and pKa modulation —that fundamentally alter the pharmacodynamics and pharmacokinetics of the parent molecule. This guide details the mechanistic basis for these activities, provides quantitative comparisons, and outlines validated protocols for the synthesis and evaluation of fluorinated piperidine motifs.

Mechanistic Principles: The "Fluorine Effect"[3]

pKa Modulation and Membrane Permeability

The piperidine nitrogen is typically highly basic (

-

Mechanism: The high electronegativity of fluorine exerts a strong inductive effect (

) through the -

Biological Impact: A reduction in

by 2–3 log units increases the fraction of uncharged molecules at physiological pH, significantly enhancing blood-brain barrier (BBB) penetration and oral bioavailability.

Conformational Locking via the Gauche Effect

In protonated 3-fluoropiperidines, the fluorine atom exhibits a counter-intuitive preference for the axial position, contrary to the standard steric prediction (equatorial).

-

Stereoelectronic Origin: This is driven by the fluorine gauche effect , which arises from two primary forces:

-

Hyperconjugation: Donation of electron density from the anti-periplanar

-

Charge-Dipole Interaction: An electrostatic attraction between the electronegative fluorine (

) and the positively charged ammonium hydrogen (

-

-

Application: This "conformational lock" rigidifies the ligand, reducing the entropic penalty of binding to a protein target.

Metabolic Stability

The

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating fluorinated piperidines into a drug scaffold.

Caption: Decision logic for deploying fluorinated piperidines to resolve specific ADMET liabilities in drug discovery.

Quantitative Data: Physicochemical Shifts

The table below summarizes the impact of fluorination patterns on the basicity and lipophilicity of the piperidine core.

| Compound Structure | Substitution | pKa (Conjugate Acid) | LogP (approx) | Primary Biological Utility |

| Piperidine | None | ~11.2 | 0.84 | Baseline scaffold |

| 3-Fluoropiperidine | 3-F (Monosubstituted) | 8.4 - 8.5 | 0.65 | pKa tuning, Conformational bias |

| 4-Fluoropiperidine | 4-F (Monosubstituted) | ~9.5 | 0.60 | Metabolic blocking (distal) |

| 3,3-Difluoropiperidine | 3,3-F2 (Geminal) | ~7.4 | 0.95 | Aggressive pKa reduction, Bioisostere |

| 4,4-Difluoropiperidine | 4,4-F2 (Geminal) | ~8.8 | 0.90 | Metabolic blocking, Lipophilicity tune |

Note: Values are approximate and solvent-dependent. pKa data derived from titration in water/methanol mixtures.

Case Study: MK-0731 (KSP Inhibitor)[3][4][5][6][7][8]

Challenge: The development of Kinesin Spindle Protein (KSP) inhibitors for cancer treatment was hindered by P-glycoprotein (P-gp) efflux and hERG channel toxicity. The initial lead compounds contained a standard piperidine ring with a high pKa, contributing to these issues.

Solution: Researchers at Merck replaced the piperidine with a 3-fluoropiperidine moiety.

Mechanistic Outcome:

-

pKa Tuning: The 3-fluoro group lowered the pKa of the piperidine nitrogen to the 6.5–8.0 range.[2]

-

Efflux Reduction: The reduced basicity decreased recognition by the P-gp efflux pump, improving intracellular concentration.

-

Safety: The modification significantly reduced affinity for the hERG channel, mitigating cardiovascular risk.

-

Result: MK-0731 advanced to Phase I clinical trials as a potent, taxane-refractory cancer therapy.[3]

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 3-Fluoropyridine

Rationale: Direct fluorination of piperidine is difficult due to regioselectivity issues. The most robust method involves the hydrogenation of the corresponding fluoropyridine.

Protocol (Adapted from Glorius et al.):

-

Reagents:

-

Substrate: 3-Fluoropyridine (1.0 equiv).

-

Catalyst: 5% Rh/C or Pd(OH)₂/C (10 mol%).

-

Solvent: Methanol (0.5 M).

-

Additive: Concentrated HCl (1.1 equiv) — Critical for activating the pyridine ring and preventing catalyst poisoning by the product.

-

-

Procedure:

-

Step 1: Charge a high-pressure steel autoclave with the catalyst, 3-fluoropyridine, and methanolic HCl.

-

Step 2: Purge the vessel with Argon (3x) followed by Hydrogen (3x).

-

Step 3: Pressurize to 50 bar H₂ and stir at room temperature for 12–24 hours.

-

Step 4: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Step 5: Concentrate the filtrate under reduced pressure to yield cis-3-fluoropiperidine hydrochloride .

-

-

Validation:

-

NMR: ¹⁹F NMR should show a distinct shift. ¹H NMR coupling constants (

-values) will confirm the cis-diastereoselectivity (axial fluorine) due to the hydrogenation occurring from the least hindered face.

-

Potentiometric pKa Determination

Rationale: Accurate pKa measurement is essential to verify the electronic influence of the fluorine substitution.

-

Preparation: Dissolve 2–5 mg of the fluorinated piperidine salt in 20 mL of degassed water/methanol (if solubility is an issue, though water is preferred for standard pKa).

-

Titration: Perform a potentiometric titration using 0.1 M NaOH at 25°C under an inert Nitrogen atmosphere (to prevent CO₂ absorption).

-

Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

-

Control: Run a parallel titration with unsubstituted piperidine hydrochloride to calculate the

.

Visualization: Metabolic Blocking Mechanism

Caption: Fluorine substitution prevents CYP450-mediated oxidation, extending metabolic half-life.

References

-

Wagener, T., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.

-

Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[3][4][5] Journal of Medicinal Chemistry, 2008.

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design and Optimization: Strategies and Tactics." Chemical Reviews, 2011.

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Executive Summary

This application note details the optimized protocol for synthesizing (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine , a high-value building block for medicinal chemistry. The introduction of a gem-difluoro group at the C5 position of the piperidine ring is a proven strategy to modulate pKa, enhance metabolic stability, and influence conformation without significantly altering steric bulk.

While the request specifies "N-Boc-piperidone" as the starting material, the specific 5,5-difluoro-2-substituted substitution pattern necessitates the use of 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (also known as N-Boc-5-oxo-2-methoxycarbonylpiperidine). This functionalized piperidone derivative allows for direct access to the 5,5-difluoro motif via deoxofluorination, avoiding complex ring rearrangements required if starting from the more common 4-isomer.

Key Chemical Transformations

-

Deoxofluorination: Conversion of C5-ketone to gem-difluoro moiety using DAST.

-

Reductive Functionalization: Chemoselective reduction of the C2-ester to a hydroxymethyl group.

-

Nitrogen Differentiation: Orthogonal management of the ring nitrogen (methylation) and the exocyclic amine (formation via azide).

Retrosynthetic Analysis

The synthetic strategy relies on the late-stage differentiation of the two nitrogen centers. The C5-fluorines are introduced early to prevent interference with subsequent redox steps.

Figure 1: Retrosynthetic logic flow prioritizing early fluorination and late-stage amine differentiation.

Experimental Protocol

Phase 1: Scaffold Construction (Fluorination)

Objective: Convert the 5-oxo group to a 5,5-difluoro group. Starting Material: 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Commercially available or synthesized from L-glutamate).

-

Setup: In a flame-dried round-bottom flask under nitrogen, dissolve N-Boc-5-oxopiperidine-2-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Reagent Addition: Cool the solution to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 equiv). Caution: DAST releases HF upon hydrolysis.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for disappearance of the ketone.

-

Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃. Note: Vigorous CO₂ evolution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield 1-tert-butyl 2-methyl 5,5-difluoropiperidine-1,2-dicarboxylate .

Phase 2: Side Chain Modification

Objective: Convert the C2-ester to a C2-azidomethyl group.

Step A: Reduction to Alcohol

-

Dissolve the fluorinated ester (1.0 equiv) in THF/MeOH (10:1).

-

Add LiBH₄ (2.0 equiv) at 0°C. Stir at RT for 4 hours.

-

Quench with NH₄Cl solution, extract with EtOAc.

-

Yields N-Boc-5,5-difluoro-2-(hydroxymethyl)piperidine .

Step B: Activation and Displacement

-

Dissolve the alcohol in anhydrous DCM containing Triethylamine (1.5 equiv).

-

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) at 0°C. Stir 1 hour.

-

Wash with water/brine, dry, and concentrate to get the crude mesylate.

-

Dissolve the mesylate in DMF. Add Sodium Azide (NaN₃) (2.0 equiv).

-

Heat to 60°C for 4–6 hours. Safety: Use a blast shield.

-

Workup (Et₂O extraction) yields N-Boc-5,5-difluoro-2-(azidomethyl)piperidine .

Phase 3: N-Methylation and Final Assembly

Objective: Selectively methylate the ring nitrogen and reveal the primary amine.

Figure 2: Sequential functionalization ensuring regioselective N-methylation.

-

Boc Deprotection: Treat the N-Boc-azide with TFA/DCM (1:4) at RT for 1 hour. Concentrate to dryness to remove Boc.

-

Free Base Formation: Redissolve in DCM, wash with saturated NaHCO₃ to obtain the free secondary amine.

-

Reductive N-Methylation:

-

Azide Reduction:

-

Dissolve the N-methylated azide in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon) for 2–4 hours.

-

-

Final Isolation: Filter through Celite. Convert to HCl salt (HCl/Dioxane) for stability.

-

Final Product: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride .

-

Quantitative Data Summary

| Step | Transformation | Reagents | Typical Yield | Critical QC Parameter |

| 1 | Fluorination | DAST, DCM | 75-85% | 19F NMR (gem-difluoro signal) |

| 2 | Ester Reduction | LiBH4, THF | 90-95% | Disappearance of Ester C=O |

| 3 | Azidation | MsCl; NaN3 | 80-85% (2 steps) | IR (Azide stretch ~2100 cm⁻¹) |

| 4 | N-Methylation | HCHO, STAB | 85-90% | MS (M+14 shift) |

| 5 | Azide Reduction | H2, Pd/C | 90-95% | Disappearance of Azide IR |

Safety & Handling Notes

-

DAST: Extremely hazardous. Reacts violently with water to produce HF. Use only in plastic or Teflon-coated glassware if possible, or standard glass with extreme moisture exclusion. Keep Calcium Gluconate gel nearby for HF burns.

-

Azides: Organic azides with low C/N ratios (<3) can be explosive. The intermediate here (C7H12F2N4) has a ratio of ~1.75, placing it in a potentially hazardous category. Do not concentrate to dryness if possible; keep in solution. Use a blast shield during heating.

-

Cyanoborohydride: Toxic if ingested or inhaled. Use in a fume hood.

References

-

Synthesis of 5,5-difluoropiperidine-2-carboxylic acid derivatives

-

Fluorination of 5-oxopiperidines

-

Surmont, R., et al. "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." Organic & Biomolecular Chemistry, 2010, 8, 4514-4517. (Describes DAST fluorination on similar piperidone scaffolds). Link

-

-

General N-Methylation Protocols

-

Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 2008, 41(10), 1331-1342. Link

-

-

Target Molecule Verification

-

AChemBlock Catalog. (S)-(5,5-difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (CAS 2306247-25-4). Link

-

Sources

- 1. jocpr.com [jocpr.com]

- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idc-online.com [idc-online.com]

- 5. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 6. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 7. chemscene.com [chemscene.com]

Strategic Utilization of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine in CNS Lead Optimization

Executive Summary

In modern neuroscience drug discovery, the (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine scaffold represents a high-value "problem-solving" building block. It is primarily utilized to optimize Blood-Brain Barrier (BBB) penetration and metabolic stability in piperidine-based ligands.

Standard piperidine moieties often suffer from high basicity (

This guide details the application of this scaffold in synthesizing ligands for targets such as CGRP receptors (migraine), mGluR5 (schizophrenia), and NMDA receptors , providing specific protocols for synthesis and physicochemical validation.

Scientific Rationale: The Fluorine Effect in CNS Design

Mechanism of Action (Physicochemical)

The utility of this fragment relies on three specific structural advantages:

-

pKa Modulation (Basicity Reduction): The two fluorine atoms at the C5 position exert a strong electron-withdrawing inductive effect (

effect). This reduces the electron density on the N1 nitrogen, lowering its-

Result: Increased fraction of neutral species at pH 7.4

Higher lipophilicity (

-

-

Metabolic Blockade: The C5 position of piperidine rings is a "metabolic hotspot," prone to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

-

Result: Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) prevents oxidative dealkylation or hydroxylation at this site, extending in vivo half-life (

).

-

-

Conformational Locking: The gauche effect (preference of the C-F bond to align gauche to the N-C lone pair) can lock the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty of binding to the target receptor.

Visualizing the Optimization Logic

Application Protocols

Protocol A: General Coupling Strategy (Amide Bond Formation)

Context: This protocol describes attaching the methanamine "tail" of the scaffold to a carboxylic acid core (e.g., a heteroaromatic core common in CGRP or ORL-1 antagonists).

Materials:

-

Scaffold: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (1.0 eq)

-

Core Acid: R-COOH (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve the Core Acid (R-COOH) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

-

Free Basing (In Situ): In a separate vial, suspend the (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride salt in DMF. Add DIPEA (2.0 eq) to neutralize the HCl salt.

-

Coupling: Transfer the amine solution dropwise to the activated acid solution.

-

Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Look for mass shift:

). -

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash column chromatography (DCM/MeOH gradient). Note: The basic nitrogen may streak on silica; add 1%

to the eluent.

Protocol B: Comparative pKa Determination (Potentiometric Titration)

Context: To validate that the fluorination has successfully lowered the basicity to the CNS-preferred range.

Materials:

-

Test Compound: Coupled Ligand (from Protocol A).

-

Control Compound: Non-fluorinated analog (1-methylpiperidin-2-yl)methanamine derivative.

-

Instrument: Sirius T3 or standard Potentiometric Titrator.

Methodology:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Dilute to 50 µM in 0.15 M KCl (ionic strength adjuster).

-

Perform acid-base titration from pH 2.0 to pH 12.0 at

under argon (to exclude -

Data Analysis: Plot the Bjerrum difference curve. Identify the inflection point corresponding to the piperidine nitrogen.

-

Success Criteria: The 5,5-difluoro analog should exhibit a

between 7.5 and 8.5 , whereas the non-fluorinated control will typically show a

Protocol C: Microsomal Stability Assay (Metabolic Validation)

Context: To confirm resistance to oxidative metabolism.

Experimental Setup:

| Component | Concentration |

| Test Compound | 1 µM |

| Microsomes | Human/Rat Liver Microsomes (0.5 mg/mL protein) |

| Cofactor | NADPH (1 mM) |

| Buffer | 100 mM Phosphate Buffer (pH 7.4) |

| Timepoints | 0, 15, 30, 60 min |

Procedure:

-

Pre-incubate microsomes and test compound at

for 5 minutes. -

Initiate reaction by adding NADPH.

-

At each timepoint, remove an aliquot and quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

-

Centrifuge (4000 rpm, 20 min) to pellet proteins.

-

Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. Time. Calculate intrinsic clearance (-

Target:

(Low clearance).

-

Data Interpretation & Troubleshooting

Expected Physicochemical Shifts

| Property | Non-Fluorinated Parent | 5,5-Difluoro Analog (Target) | Impact on CNS Drugability |

| Basicity ( | ~10.2 | ~8.1 | Positive: Increases neutral fraction at pH 7.4, improving BBB crossing. |

| Lipophilicity ( | 1.5 | 1.8 | Positive: Fluorine increases lipophilicity, aiding membrane intercalation. |

| Metabolic Stability ( | < 30 min | > 120 min | Positive: Blocks C5 oxidation site. |

| hERG Inhibition | High Risk | Reduced Risk | Positive: Lower basicity correlates with reduced hERG binding affinity. |

Troubleshooting Synthesis

-

Issue: Low yield during coupling.

-

Cause: The steric bulk of the gem-difluoro group at C5 may slightly hinder the conformational flexibility needed for the C2-methanamine to react.

-

Solution: Use a stronger coupling agent (e.g., COMU) or increase temperature to

. Ensure the dihydrochloride salt is fully neutralized (check pH of reaction mixture > 8).

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

Piotrowski, D. W., et al. (2011). Evaluation of Fluorinated Piperidines as a Strategy to Improve the Profile of a CNS Lead. ACS Medicinal Chemistry Letters, 2(3), 230-234. (Demonstrates the pKa shift and metabolic stability principle).

-